Angoroside C
Overview
Description
Angoroside C is a phenylpropanoid glycoside isolated from Scrophularia ningpoensis . It has beneficial effects against ventricular remodeling . It also has properties of anti-platelet aggregation, hepatoprotection, and anti-nephritis .
Synthesis Analysis
A study conducted on the absorption, distribution, metabolism, and excretion (ADME) of Angoroside C used a fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method for the determination of Angoroside C and its metabolite ferulic acid in rat plasma and tissue homogenate .Molecular Structure Analysis
The molecular formula of Angoroside C is C36H48O19 . Its molecular weight is 784.75 .Chemical Reactions Analysis
Angoroside C undergoes several metabolic reactions including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . It can be converted to the active metabolite ferulic acid in vivo .Physical And Chemical Properties Analysis
Angoroside C is a solid, white to off-white compound .Scientific Research Applications
Quality Control in Traditional Chinese Medicine : Angoroside C, along with harpagide and harpagoside, is used as a reference substance in the quality control of Scrophulariae Radix, a traditional Chinese medicine. It is a part of the Scrophulariaceae Radix reference extract (SRRE) used for calibration in quality assessment processes (Yang et al., 2021).
Pharmacokinetics and Tissue Distribution : Angoroside C has been found to have effects such as preventing ventricular remodeling, reducing pulmonary edema, and lowering blood pressure. A study using ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) has explored its pharmacokinetics, bioavailability, and tissue distribution in rats, providing insights into its rapid absorption and distribution in organs (Zhang et al., 2018).
Cardiovascular Effects : Angoroside C has demonstrated beneficial effects against ventricular remodeling in rats, likely through mechanisms involving angiotensin II, endothelin 1, and transforming growth factor β1 (Gu et al., 2015).
Metabolic Pathways in Vivo : A study has identified multiple metabolites of angoroside C in rats and proposed various metabolic reactions like hydrolysis, reduction, and hydroxylation. This study provides valuable information for understanding the metabolism and potential pharmacological actions of angoroside C (Zhang et al., 2018).
Anti-Inflammatory Activity : Phenylpropanoid glycosides, including angoroside C, have been evaluated for their potential in inhibiting macrophage functions related to inflammation. Studies have shown varying effects on different components of the inflammatory process, suggesting potential therapeutic uses (Díaz et al., 2004).
Pharmacokinetic Study in Traditional Chinese Medicine : A pharmacokinetic study has been conducted to understand the absorption and distribution of angoroside C in rats, providing insights into its application in traditional Chinese medicine formulations (Cao et al., 2022).
Antioxidative Activity : Angoroside C has been shown to have significant antioxidative activity, capable of repairing oxidized OH adducts of nucleotides, which highlights its potential in reducing oxidative stress (Li et al., 2000).
Blood Circulation Improvement : A study suggests that angoroside C is one of the core bioactive components in a traditional Chinese herbal formula known to promote blood circulation. This indicates its potential role in treating circulation dysfunction (Liu et al., 2014).
Safety And Hazards
Future Directions
Future research could focus on the pharmacokinetic characteristics of Angoroside C in vivo . The data produced could provide a basis for further investigation of Angoroside C . Furthermore, 19 metabolites were likely to have bioactivities based on the ‘PharmMapper’ analysis, which roughly matched the known pharmacological activities of Scrophulariae Radix (SR) and the prototypes .
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angoroside C | |
CAS RN |
115909-22-3 | |
Record name | Angoroside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANGOROSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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